molecular formula C23H21N5OS B4928349 N-[2-[[1-(1,3-thiazol-2-yl)pyrrol-2-yl]methyl]-3,4-dihydro-1H-isoquinolin-7-yl]pyridine-4-carboxamide

N-[2-[[1-(1,3-thiazol-2-yl)pyrrol-2-yl]methyl]-3,4-dihydro-1H-isoquinolin-7-yl]pyridine-4-carboxamide

Cat. No.: B4928349
M. Wt: 415.5 g/mol
InChI Key: GKTZLVRIWLSXKH-UHFFFAOYSA-N
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Description

N-[2-[[1-(1,3-thiazol-2-yl)pyrrol-2-yl]methyl]-3,4-dihydro-1H-isoquinolin-7-yl]pyridine-4-carboxamide is a complex organic compound featuring a thiazole ring, pyrrole ring, isoquinoline ring, and pyridine ring. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmacology.

Properties

IUPAC Name

N-[2-[[1-(1,3-thiazol-2-yl)pyrrol-2-yl]methyl]-3,4-dihydro-1H-isoquinolin-7-yl]pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N5OS/c29-22(18-5-8-24-9-6-18)26-20-4-3-17-7-12-27(15-19(17)14-20)16-21-2-1-11-28(21)23-25-10-13-30-23/h1-6,8-11,13-14H,7,12,15-16H2,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKTZLVRIWLSXKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1C=CC(=C2)NC(=O)C3=CC=NC=C3)CC4=CC=CN4C5=NC=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-[[1-(1,3-thiazol-2-yl)pyrrol-2-yl]methyl]-3,4-dihydro-1H-isoquinolin-7-yl]pyridine-4-carboxamide typically involves multi-step organic reactions. The process may start with the formation of the thiazole ring, followed by the construction of the pyrrole ring. The isoquinoline and pyridine rings are then introduced through subsequent reactions. Common reagents used in these reactions include thiourea, aldehydes, and various catalysts to facilitate the formation of the heterocyclic rings .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling to enhance the efficiency and sustainability of the process .

Chemical Reactions Analysis

Types of Reactions

N-[2-[[1-(1,3-thiazol-2-yl)pyrrol-2-yl]methyl]-3,4-dihydro-1H-isoquinolin-7-yl]pyridine-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to enhance reaction rates .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups such as halogens or alkyl chains .

Scientific Research Applications

N-[2-[[1-(1,3-thiazol-2-yl)pyrrol-2-yl]methyl]-3,4-dihydro-1H-isoquinolin-7-yl]pyridine-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including antimicrobial, anticancer, and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-[[1-(1,3-thiazol-2-yl)pyrrol-2-yl]methyl]-3,4-dihydro-1H-isoquinolin-7-yl]pyridine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. This can result in various biological effects, depending on the specific target and context.

Comparison with Similar Compounds

Similar Compounds

    Sulfathiazole: An antimicrobial drug containing a thiazole ring.

    Ritonavir: An antiretroviral drug with a thiazole moiety.

    Abafungin: An antifungal drug featuring a thiazole ring.

Uniqueness

N-[2-[[1-(1,3-thiazol-2-yl)pyrrol-2-yl]methyl]-3,4-dihydro-1H-isoquinolin-7-yl]pyridine-4-carboxamide is unique due to its combination of multiple heterocyclic rings, which may confer distinct biological activities and chemical properties compared to other compounds with simpler structures.

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